molecular formula C24H18N4O3 B3615274 N,N'-(oxydi-4,1-phenylene)dinicotinamide

N,N'-(oxydi-4,1-phenylene)dinicotinamide

Cat. No. B3615274
M. Wt: 410.4 g/mol
InChI Key: JKJDZTSVTXWQIL-UHFFFAOYSA-N
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Description

N,N'-(oxydi-4,1-phenylene)dinicotinamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPDA is a member of the nicotinamide family and is synthesized through a multistep process involving the reaction of 4,4'-dinitrobenzophenone with nicotinic acid followed by reduction and cyclization.

Scientific Research Applications

N,N'-(oxydi-4,1-phenylene)dinicotinamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been used as a plant growth regulator, improving crop yields and enhancing stress tolerance. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N'-(oxydi-4,1-phenylene)dinicotinamide is complex and varies depending on the specific application. In medicine, this compound has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound's anticancer properties are thought to be due to its ability to induce apoptosis and inhibit cell proliferation. In agriculture, this compound acts as a signaling molecule, regulating plant growth and development. In materials science, this compound's unique chemical structure allows it to form strong and stable bonds with other molecules, making it a valuable building block for the synthesis of novel materials.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicine, this compound has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth. In agriculture, this compound has been shown to improve plant growth and development, enhance stress tolerance, and increase crop yields. In materials science, this compound's unique chemical structure allows it to form strong and stable bonds with other molecules, resulting in the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

N,N'-(oxydi-4,1-phenylene)dinicotinamide's advantages for lab experiments include its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive compared to other chemical compounds with similar properties. However, this compound's limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are numerous future directions for N,N'-(oxydi-4,1-phenylene)dinicotinamide research, including its potential applications in medicine, agriculture, and materials science. In medicine, further research is needed to fully understand this compound's mechanism of action and potential therapeutic applications. In agriculture, this compound's potential as a plant growth regulator and stress tolerance enhancer warrants further investigation. In materials science, this compound's unique chemical properties make it a valuable building block for the synthesis of novel materials with unique properties. Overall, this compound has significant potential for a range of scientific applications and warrants further research.

properties

IUPAC Name

N-[4-[4-(pyridine-3-carbonylamino)phenoxy]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c29-23(17-3-1-13-25-15-17)27-19-5-9-21(10-6-19)31-22-11-7-20(8-12-22)28-24(30)18-4-2-14-26-16-18/h1-16H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJDZTSVTXWQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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